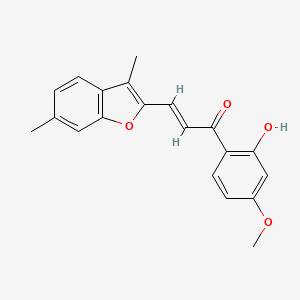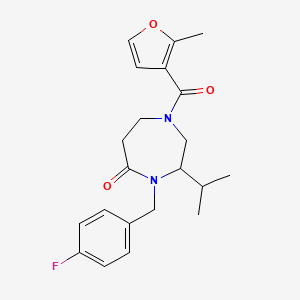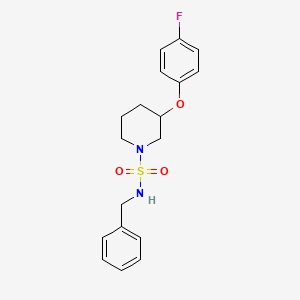![molecular formula C15H22BrClN2O2 B5292603 2-{4-bromo-2-[(cyclohexylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5292603.png)
2-{4-bromo-2-[(cyclohexylamino)methyl]phenoxy}acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-bromo-2-[(cyclohexylamino)methyl]phenoxy}acetamide hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BHAM and is known for its ability to inhibit the activity of bacterial respiratory enzymes, making it a promising tool for studying the mechanisms of bacterial respiration.
Mechanism of Action
BHAM works by inhibiting the activity of bacterial respiratory enzymes, specifically the NADH-quinone oxidoreductase (Complex I) and the succinate-quinone oxidoreductase (Complex II). This inhibition disrupts the electron transport chain in bacteria, leading to a decrease in ATP production and an increase in ROS production.
Biochemical and Physiological Effects:
BHAM has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacterial species, including both Gram-positive and Gram-negative bacteria. BHAM has also been shown to induce the expression of genes involved in oxidative stress response and DNA repair.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BHAM in lab experiments is its ability to selectively inhibit the activity of bacterial respiratory enzymes. This makes it a valuable tool for studying the mechanisms of bacterial respiration and the role of ROS in bacterial pathogenesis. However, one limitation of using BHAM is that it can also inhibit the activity of mitochondrial respiratory enzymes, making it less useful for studying the electron transport chain in eukaryotic cells.
Future Directions
There are several future directions for research on BHAM. One area of interest is the development of BHAM analogs with improved selectivity and potency. Another area of interest is the use of BHAM in combination with other antimicrobial agents to enhance their effectiveness. Finally, there is also interest in studying the potential therapeutic applications of BHAM, particularly in the treatment of bacterial infections.
Synthesis Methods
The synthesis of BHAM involves the reaction of 4-bromo-2-(chloromethyl)phenol with cyclohexylamine to form the intermediate compound 4-bromo-2-[(cyclohexylamino)methyl]phenol. This intermediate is then reacted with chloroacetic acid to produce BHAM hydrochloride.
Scientific Research Applications
BHAM has been used extensively in scientific research to study the mechanisms of bacterial respiration. It has been shown to be effective in inhibiting the activity of bacterial respiratory enzymes, making it a valuable tool for studying the electron transport chain in bacteria. BHAM has also been used to study the effects of bacterial respiration on the production of reactive oxygen species (ROS) and the role of ROS in bacterial pathogenesis.
properties
IUPAC Name |
2-[4-bromo-2-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2.ClH/c16-12-6-7-14(20-10-15(17)19)11(8-12)9-18-13-4-2-1-3-5-13;/h6-8,13,18H,1-5,9-10H2,(H2,17,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPZRTHNTQPMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=C(C=CC(=C2)Br)OCC(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Bromo-2-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(3S*,4R*)-4-hydroxy-3-isobutyl-4-methylpiperidin-1-yl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5292529.png)

![N-(4-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5292536.png)

![{3-isobutyl-1-[(5-propyl-1,3,4-oxadiazol-2-yl)carbonyl]piperidin-3-yl}methanol](/img/structure/B5292545.png)

![2-(4-chlorophenyl)-4-{[1-(2-methoxyethyl)piperidin-4-yl]carbonyl}morpholine](/img/structure/B5292551.png)
![3-{2-[(2-hydroxyethyl)(propyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5292553.png)
![9-(cyclopentylcarbonyl)-1-methyl-4-(4-methylbenzyl)-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5292573.png)
![6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5292580.png)
![methyl {[5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5292584.png)

![ethyl 5-(4-chlorophenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5292594.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-1,3,7-trimethyl-1H-indole-2-carboxamide](/img/structure/B5292596.png)